

Physicochemical Properties of 4-[Bis(4-methoxyphenyl)amino]benzaldehyde

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Compound of Interest

4-[Bis(4-

Compound Name: *methoxyphenyl)amino]benzaldehyde*
de

Cat. No.: B1279523

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While detailed crystallographic data is not available, the following properties have been compiled from various chemical suppliers.

Property	Value	Source
CAS Number	89115-20-8	[1][2][3][4]
Molecular Formula	C ₂₁ H ₁₉ NO ₃	[3][5]
Molecular Weight	333.38 g/mol	[3]
Appearance	White to Yellow to Green powder to crystal	[1]
Purity	>98.0%	[1]
Synonyms	4-Formyl-4',4"- dimethoxytriphenylamine	[1][2]

Reference Crystal Structure Analysis: 4-(4-Methoxyphenoxy)benzaldehyde

The crystal structure of the related compound, 4-(4-methoxyphenoxy)benzaldehyde, provides a valuable reference for the experimental protocols and expected structural features. The

following data is derived from its published crystallographic information.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Crystallographic Data

Parameter	Value
Chemical Formula	C14H12O3
Molecular Weight	228.24 g/mol
Crystal System	Monoclinic
Space Group	P21/c
Unit Cell Dimensions	$a = 12.1297 (7) \text{ \AA}$
	$b = 7.6581 (4) \text{ \AA}$
	$c = 12.3577 (7) \text{ \AA}$
	$\alpha = 90^\circ$
	$\beta = 103.769 (6)^\circ$
	$\gamma = 90^\circ$
Cell Volume	1114.92 (11) \AA^3
Z	4
Temperature	173 K
Radiation	Mo K α ($\lambda = 0.71073 \text{ \AA}$)
Density (calculated)	1.360 Mg/m 3

Data Collection and Refinement

Parameter	Value
Diffractometer	Oxford Diffraction Xcalibur2 CCD
Absorption Correction	Multi-scan
Measured Reflections	10049
Independent Reflections	2967
Reflections with $I > 2\sigma(I)$	2551
Rint	0.023
Refinement Method	Full-matrix least-squares on F^2
R-factor [$F^2 > 2\sigma(F^2)$]	0.040
wR(F^2)	0.112
Goodness-of-fit (S)	1.04

Experimental Protocols

The following sections detail the probable methodologies for the synthesis, crystallization, and crystal structure determination of **4-[Bis(4-methoxyphenyl)amino]benzaldehyde**, based on the established procedures for its analogue.

Synthesis

A plausible synthetic route for **4-[Bis(4-methoxyphenyl)amino]benzaldehyde** would involve a nucleophilic aromatic substitution or a coupling reaction. One potential method is the reaction of 4-fluorobenzaldehyde with 4,4'-dimethoxydiphenylamine in the presence of a base, such as potassium carbonate, in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO).

Crystallization

Single crystals suitable for X-ray diffraction can be grown by techniques such as slow evaporation, vapor diffusion, or cooling crystallization. For a compound like **4-[Bis(4-methoxyphenyl)amino]benzaldehyde**, a common approach would be to dissolve the purified powder in a suitable solvent or solvent mixture (e.g., ethyl acetate, dichloromethane, or a

mixture with a less polar solvent like hexane) and allow the solvent to evaporate slowly over several days at room temperature.

X-ray Diffraction Analysis

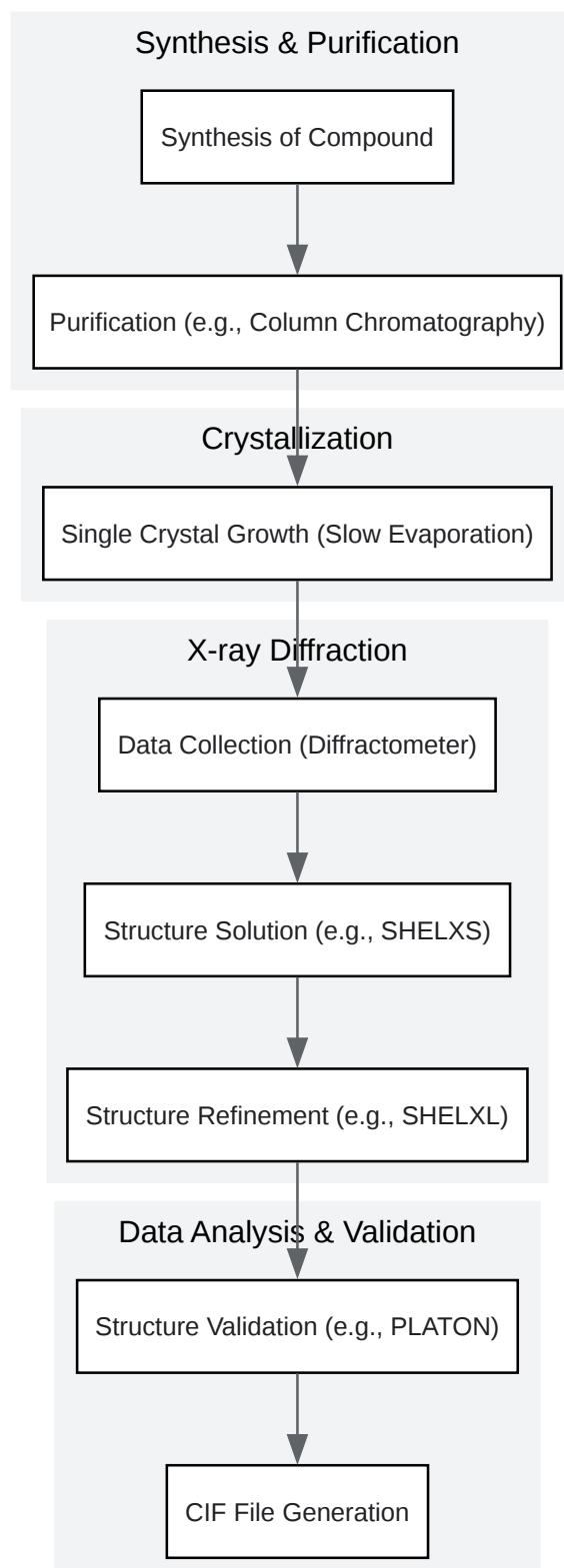
The determination of the crystal structure would be carried out using single-crystal X-ray diffraction. A suitable crystal is mounted on a goniometer head of a diffractometer equipped with a CCD or CMOS detector. The crystal is cooled to a low temperature (e.g., 173 K) to minimize thermal vibrations. X-rays of a specific wavelength (e.g., Mo K α or Cu K α) are directed at the crystal, and the diffraction pattern is collected as the crystal is rotated. The collected data is then processed to determine the unit cell parameters and the space group. The structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares procedures.

Visualizations

Experimental Workflow for Crystal Structure

Determination

The following diagram illustrates a typical workflow for determining the crystal structure of a small molecule like **4-[Bis(4-methoxyphenyl)amino]benzaldehyde**.

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